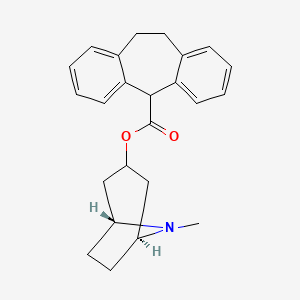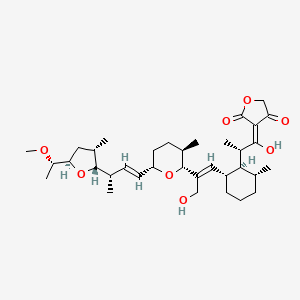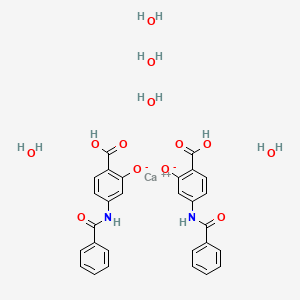![molecular formula C33H41NO17 B10859111 5,7-Dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one CAS No. 30851-76-4](/img/structure/B10859111.png)
5,7-Dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ethoxazorutoside can be synthesized through various chemical routes. The preparation methods typically involve the use of phospholipids, ethanol, and water . The synthesis can be carried out using either “cold” or “hot” methods, which are simple and scalable without the need for sophisticated instruments . Industrial production methods may involve custom synthesis, with a minimum order requirement due to the technical challenges involved .
Chemical Reactions Analysis
Ethoxazorutoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethoxazorutoside has a wide range of scientific research applications. In chemistry, it is used as a biochemical reagent for various analytical and synthetic purposes . In biology, it is studied for its potential effects on cellular processes and molecular pathways . In medicine, it is being investigated for its potential therapeutic applications, including its use in drug delivery systems . In industry, it is used in the formulation of various products, including pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of ethoxazorutoside involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of cellular processes and signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Ethoxazorutoside is similar to other compounds such as rutin, troxerutin, and kaempferol-3-O-rutinoside . it is unique in its specific chemical structure and properties, which contribute to its distinct applications and effects.
Properties
CAS No. |
30851-76-4 |
|---|---|
Molecular Formula |
C33H41NO17 |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H41NO17/c1-14-23(38)26(41)28(43)32(48-14)47-13-21-24(39)27(42)29(44)33(50-21)51-31-25(40)22-18(37)11-16(35)12-20(22)49-30(31)15-2-3-19(17(36)10-15)46-9-6-34-4-7-45-8-5-34/h2-3,10-12,14,21,23-24,26-29,32-33,35-39,41-44H,4-9,13H2,1H3 |
InChI Key |
FPEWXTXBURZCKT-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCN6CCOCC6)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCN6CCOCC6)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S,13S,17S)-3-[[(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10859029.png)

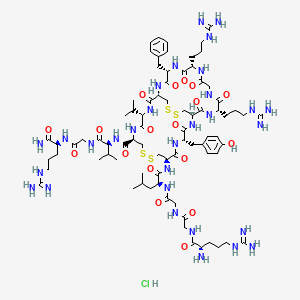
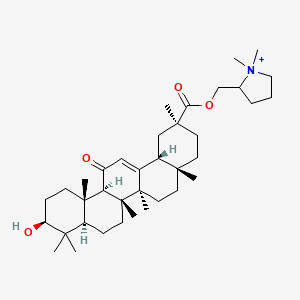
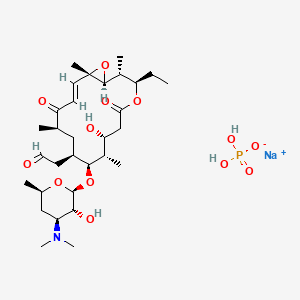
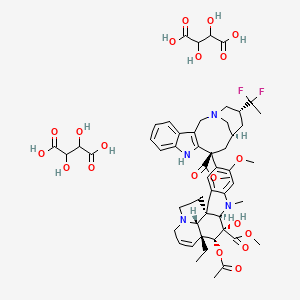
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B10859065.png)
![1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride](/img/structure/B10859083.png)

